Ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class. It is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. This compound has garnered interest due to its potential pharmacological applications, particularly in the field of medicinal chemistry.
The compound is cataloged under the Chemical Abstracts Service with the identifier 1174845-21-6. Its molecular formula is , and it has a molar mass of approximately 261.28 g/mol . The compound can be synthesized using various chemical methods, which will be discussed in detail in the synthesis analysis section.
The synthesis of ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions starting from simpler precursors. One common method includes the Gould–Jacobs reaction, where 3-amino pyrazole derivatives react with biselectrophiles to form pyrazolo[3,4-b]pyridines .
The molecular structure of ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate features:
Key structural data includes:
Ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions typical of heterocyclic compounds:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts or reagents that facilitate or inhibit specific pathways.
The mechanism through which ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its biological effects is not fully elucidated but may involve:
Relevant data on specific interactions remain an area for further study.
Ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate has potential applications in:
The ongoing research into this compound's biological activities continues to highlight its significance in medicinal chemistry and drug discovery efforts .
Pyrazolo[3,4-b]pyridines represent a privileged bicyclic heterocyclic scaffold formed by the fusion of pyrazole and pyridine rings, exhibiting remarkable structural diversity and broad pharmacological profiles. This scaffold exists in two tautomeric forms (1H and 2H), with the latter being less explored but increasingly significant in drug discovery [7]. Recent years have witnessed substantial interest in this chemotype due to its presence in FDA-approved drugs like vericiguat (cardiovascular indications) and its extensive applications across therapeutic areas, including anticancer agents, kinase inhibitors, and antidiabetic compounds [7] [4]. The molecular architecture allows for strategic substitutions at multiple positions, enabling fine-tuning of electronic properties, lipophilicity, and steric parameters to optimize drug-like characteristics and target binding.
The pyrazolo[3,4-b]pyridine core serves as a versatile bioisostere for purine nucleotides, readily engaging in hydrogen bonding interactions with biological targets through its nitrogen atoms. This mimicry underpins its utility in designing kinase inhibitors where it occupies ATP-binding sites [2]. Crystallographic studies, particularly with kinase domains like TRKA, reveal that the pyrazolo[3,4-b]pyridine nucleus anchors to the hinge region through critical hydrogen bonds with residues such as Glu590 and Met592. Simultaneously, the pyridine nitrogen and adjacent carbons facilitate π-π stacking interactions with conserved phenylalanine residues (e.g., Phe589), positioning substituents toward hydrophobic pockets and solvent-exposed regions [2] [7]. This dual functionality – hydrogen bond acceptance/donation and aromatic stacking – renders it exceptionally valuable in medicinal chemistry campaigns targeting enzymes and receptors requiring heterocyclic recognition elements. Furthermore, the scaffold exhibits favorable ADMET properties and metabolic stability compared to related heterocycles, enhancing its drug development potential [7].
Strategic substitution at the C3 and N2 positions dramatically influences the biological activity and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives. The incorporation of a cyclopropyl group at C3 introduces significant conformational restraint and enhances metabolic stability by blocking cytochrome P450-mediated oxidation pathways. This small, highly strained alicyclic group creates a defined hydrophobic pocket within the molecule, promoting optimal van der Waals interactions with protein targets [2] [5] [6]. Computational studies indicate the cyclopropyl moiety influences electron density across the fused ring system, potentially enhancing π-stacking capabilities [3]. Concurrently, the N2-methyl group contributes to improved membrane permeability and modulates the compound's basicity. The compact methyl substituent avoids steric clashes in binding pockets while providing sufficient bulk to influence rotamer preferences and overall molecular topology [5] [8]. This specific substitution pattern – cyclopropyl at C3 and methyl at N2 – represents a structure-activity relationship (SAR) sweet spot observed in potent TRK inhibitors and other bioactive molecules, balancing target affinity with desirable pharmacokinetic parameters [2] [5].
Table 1: Key Chemical Identifiers of Ethyl 3-Cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1174845-21-6 |
Molecular Formula | C₁₃H₁₅N₃O₃ |
Molecular Weight | 261.28 g/mol |
IUPAC Name | ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Canonical SMILES | CCOC(=O)C1=CC(=O)[nH]c2nn(C)c(C3CC3)c12 |
InChI Key | TUMKLRQTWRLQQT-UHFFFAOYSA-N |
XLogP or LogP | ~2.5 (Predicted) |
Topological Polar Surface Area | 74.9 Ų |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1